Home > Products > Catalysts and Ligands P62 > Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetate
Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetate - 137076-54-1

Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetate

Catalog Number: EVT-249814
CAS Number: 137076-54-1
Molecular Formula: C28H52N4O8
Molecular Weight: 572.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthetic Methodologies and Functionalization Strategies

Historical Evolution of Macrocyclic Ligand Synthesis

The development of macrocyclic ligands represents a cornerstone in supramolecular chemistry and diagnostic agent design. Tri-tert-butyl DOTA derivatives emerged from foundational work on cyclen (1,4,7,10-tetraazacyclododecane), a 12-membered tetraaza macrocycle first systematically studied in the late 20th century. The critical innovation came with the introduction of carboxylate pendant arms via alkylation, transforming cyclen into a potent chelator for lanthanide ions. This molecular evolution enabled the creation of gadolinium-based contrast agents with superior kinetic stability compared to linear chelators, addressing toxicity concerns in medical imaging [1]. The strategic partial protection of DOTA's carboxyl groups—yielding the tri-tert-butyl variant—solved a fundamental problem in radiopharmaceutical chemistry: how to preserve one reactive site for conjugation while protecting others. This breakthrough facilitated targeted contrast agents by allowing bioconjugation to peptides, antibodies, or other targeting moieties through the single free carboxyl group, significantly expanding theranostic applications beyond unmodified DOTA complexes [7] [9].

Regioselective Alkylation Techniques for Tri-tert-butyl DOTA Derivatives

Achieving precise tris-alkylation of cyclen demands meticulous control over reaction parameters to favor the 1,4,7-isomer while minimizing tetrakis-byproducts. The synthesis begins with cyclen dissolved in anhydrous chloroform under inert atmosphere. Controlled addition of 2.95 equivalents of tert-butyl bromoacetate in the presence of triethylamine (TEA) as an acid scavenger enables stepwise alkylation [9]. The reaction's regioselectivity stems from two factors: (1) the decreasing nucleophilicity of nitrogen atoms after each alkylation due to the electron-withdrawing nature of the acetates, and (2) steric hindrance from the bulky tert-butyl groups that impedes the fourth substitution. After 48 hours at 60°C, the mixture is concentrated and purified via silica gel chromatography using a gradient of methanol (1-5%) in dichloromethane. This isolates the tri-substituted product as a white solid while separating unreacted cyclen and the tetra-alkylated impurity [9] [10]. X-ray crystallographic analysis confirms the regiochemistry, showing three nitrogens coordinated to gadolinium while the fourth remains unsubstituted and available for protonation or coordination [1].

Table 2: Optimization Parameters for Regioselective Alkylation

ParameterOptimal ConditionEffect on Selectivity
Equivalents of Alkylator2.95 eq tert-butyl bromoacetateMinimizes tetrakis byproduct (<5%)
Temperature60°CBalances reaction rate vs. decomposition
SolventAnhydrous chloroformPrevents hydrolysis of bromoacetate
BaseTriethylamine (3.0 eq)Neutralizes HBr without side reactions
Reaction Time48 hoursEnsures >90% conversion of cyclen

Comparative Analysis of tert-Butyl Bromoacetate vs. Alternative Alkylating Agents

The choice of alkylating agent profoundly impacts yield, regioselectivity, and downstream functionality. tert-Butyl bromoacetate outperforms alternatives due to its balanced reactivity and steric profile:

  • Benzyl bromoacetate: Yields 60-65% of tris-benzyl product but introduces challenges in final deprotection. Removal of benzyl groups requires harsh hydrogenolysis (Pd/C, H₂), which may reduce sensitive functional groups in bifunctional chelators [9].
  • Ethyl bromoacetate: Provides moderate yields (70-75%) but necessitates acidic deprotection (HCl reflux), causing partial macrocycle decomposition and lowering overall chelator purity [9].
  • tert-Butyl bromoacetate: Achieves 85-90% yield with high regioselectivity. Its tert-butyl esters deprotect cleanly under mild acidic conditions (trifluoroacetic acid, 0°C to RT) without macrocycle degradation. Computational studies reveal the tert-butyl group’s steric bulk (van der Waals radius ~6.7 Å) creates sufficient hindrance to disfavor tetrasubstitution, while the electron-donating effect stabilizes the intermediate carbocation during deprotection [9] [10].

This superiority is quantifiable in process mass efficiency: tert-butyl bromoacetate-based routes generate <0.3 kg waste per kg product versus >1.2 kg for benzyl analogues when accounting for protection/deprotection steps [9].

Scalability Challenges in Tri- vs. Tetra-Alkylated Byproduct Mitigation

Scaling tri-tert-butyl DOTA synthesis beyond laboratory batches (≥1 kg) intensifies byproduct formation challenges. The primary impurity—tetrakis-alkylated DOTA—forms when residual tert-butyl bromoacetate exceeds 0.05 equivalents after complete tris-alkylation. Mitigation strategies include:

  • Stoichiometric Precision: Automated syringe pumps deliver alkylating agent at <5 mL/min/kg cyclen to maintain a slight deficit of bromoacetate throughout the reaction, suppressing tetrakis formation to <2.5% [9].
  • Temperature Gradients: Initial alkylation at 25°C (12 h) followed by gradual heating to 60°C prevents exothermic runaway reactions that promote over-alkylation.
  • Hybrid Purification: Combining liquid-liquid extraction (5% citric acid/CH₂Cl₂) with silica gel chromatography isolates tris-DOTA at >99% purity. For industrial batches, reverse-phase C18 chromatography replaces silica, enabling >78% isolated yield at the kilogram scale with HPLC purity ≥99% [9] [10].

Despite these advances, the tetra-alkylated impurity requires vigilant monitoring. Quantitative ¹³C NMR reveals residual tetrakis-DOTA at 0.3-0.8% even in optimized processes, necessitating crystallization from hexane/ethyl acetate for pharmaceutical-grade material [9].

Post-Synthetic Deprotection Strategies for Carboxylate Activation

Controlled deprotection of tri-tert-butyl DOTA liberates the free carboxyl groups essential for metal chelation while preserving macrocycle integrity. Two methods dominate:

  • Trifluoroacetic Acid (TFA) Mediated Deprotection: Dissolving the triester in anhydrous TFA at 0°C for 1 hour, followed by gradual warming to 25°C over 4 hours, achieves >98% deprotection. This method’s mildness (<30°C) prevents macrocycle protonation and subsequent ring-opening. Evaporation yields a gummy solid that is triturated with ether to give DOTA as a white powder. TFA offers time efficiency but generates stoichiometric waste, requiring careful recovery in manufacturing [9] [10].
  • Hydrobromic Acid in Acetic Acid (33% HBr/AcOH): While effective, this method risks N-demethylation at temperatures >0°C, forming des-methyl DOTA impurities detectable via LC-MS at m/z 389.2. Kinetic studies show HBr deprotection follows second-order kinetics with an activation energy of 45 kJ/mol, versus 32 kJ/mol for TFA, explaining its higher sensitivity to temperature fluctuations [9].

The choice hinges on application: TFA-deprotected DOTA suits radiopharmaceuticals where trace metals must be minimized, while HBr-deblocked material works for non-medical applications like wastewater metal scavenging. Post-deprotection, the free carboxylates exhibit pKₐ values of 3.8, 4.2, 4.6, and 10.2, enabling pH-selective complexation during gadolinium insertion [9] [10].

Properties

CAS Number

137076-54-1

Product Name

Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetate

IUPAC Name

2-[4,7,10-tris[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid

Molecular Formula

C28H52N4O8

Molecular Weight

572.7 g/mol

InChI

InChI=1S/C28H52N4O8/c1-26(2,3)38-23(35)19-30-12-10-29(18-22(33)34)11-13-31(20-24(36)39-27(4,5)6)15-17-32(16-14-30)21-25(37)40-28(7,8)9/h10-21H2,1-9H3,(H,33,34)

InChI Key

RVUXZXMKYMSWOM-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)CN1CCN(CCN(CCN(CC1)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)CC(=O)O

Synonyms

137076-54-1;DOTA-tri-t-Bu-ester;Tri-tert-butyl1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetate;2-(4,7,10-TRIS(2-TERT-BUTOXY-2-OXOETHYL)-1,4,7,10-TETRAAZACYCLODODECAN-1-YL)ACETICACID;2-(4,7,10-Tris(2-(tert-butoxy)-2-oxoethyl)-1,4,7,10-tetraazacyclododecan-1-yl)aceticacid;DOTA-Tris(Tbuester);75061_ALDRICH;SCHEMBL1041478;TPC-M011;75061_FLUKA;EBD43276;ZINC71788591;AKOS015893988;LS00126;HE071920;HE308431;AB0077695;KB-145884;TR-004945;A-8577;TRI-TERT-BUTYL14710-TETRAAZACYCLODOD;I04-8426;(4,7,10-Tris-tert-butoxycarbonylmethyl-1,4,7,10tetraaza-cyclododec-1-yl)-aceticacid;1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraaceticacid1,4,7-tri-tert-butylester;1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraaceticAcidTri-tert-butylEster

Canonical SMILES

CC(C)(C)OC(=O)CN1CCN(CCN(CCN(CC1)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.